Bicyclo[3.2.2]non-6-ene
Description
Bicyclo[3.2.2]non-6-ene is a bicyclic hydrocarbon with the molecular formula C₉H₁₄, molecular weight 122.2075 g/mol, and CAS registry number 7124-86-9 . Its IUPAC-standardized InChIKey is JBAWYNWUHODEAV-UHFFFAOYSA-N, which uniquely identifies its structural features. The compound features a fused bicyclic system with bridgehead double bonds, contributing to its rigidity and unique reactivity.
Key thermodynamic data includes a sublimation enthalpy (ΔsubH°) of 48.0 ± 1.0 kJ/mol at 298 K, as determined by vapor pressure measurements . This value reflects its stability relative to other bicyclic hydrocarbons. This compound has been utilized in synthesizing complex natural products, such as spiroaspertrione A, through intramolecular enol oxidative coupling reactions, achieving high yields despite challenges in diastereomeric control .
Properties
CAS No. |
7124-86-9 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
bicyclo[3.2.2]non-6-ene |
InChI |
InChI=1S/C9H14/c1-2-8-4-6-9(3-1)7-5-8/h4,6,8-9H,1-3,5,7H2 |
InChI Key |
JBAWYNWUHODEAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bicyclo[3.2.2]non-6-ene belongs to a broader class of bicyclic alkenes. Below, it is compared to structurally related compounds in terms of synthesis, thermodynamic stability, and applications.
Table 1: Thermodynamic and Structural Comparison of Bicyclic Alkenes
Key Observations:
Synthetic Accessibility: this compound is less synthetically accessible than bicyclo[2.2.2]octene, which is routinely prepared via Diels-Alder cycloadditions . Its synthesis often requires specialized methods, such as allylic oxidation or oxidative coupling . In contrast, bicyclo[3.3.1]non-2-ene is more accessible due to its prevalence in pharmaceutical research (e.g., as SGLT2 inhibitors) .
Thermodynamic Stability: The sublimation enthalpy of this compound (48.0 kJ/mol) is slightly lower than that of bicyclo[4.2.1]non-3-ene (49.7 kJ/mol), suggesting reduced lattice stability due to differences in ring strain and bridgehead geometry .
Reactivity and Functionalization: this compound exhibits unique regiochemistry in electrophilic attacks. For example, deuterium labeling studies reveal a 1.3:1.0 ratio of 4-exo vs. 4-endo products in acid-catalyzed methanol-d6 reactions, highlighting its stereoelectronic constraints . Derivatives like 5-fluorothis compound (CAS 90014-00-9) and oxygenated variants (e.g., 8,9-dioxathis compound) demonstrate its versatility in medicinal chemistry .
Applications: While this compound is pivotal in natural product synthesis (e.g., phleghenrines), bicyclo[3.3.1] systems dominate drug discovery (e.g., GlyT1 inhibitors) .
Derivatives and Structural Modifications
Functionalized derivatives of this compound highlight its adaptability:
- Oxygenated Derivatives: Compounds like 4S-(tert-butyldiphenylsilyloxy)methyl-2S-phthalimido-8,9-dioxathis compound exhibit enantiomeric specificity, confirmed by NMR and HRMS .
- Halogenated Derivatives: Bromo- and methoxy-substituted analogs (e.g., 2-exo-bromo-4-exo-methoxythis compound) demonstrate regioselective ring-opening reactions influenced by orbital topology .
Q & A
Q. What frameworks (e.g., FINER criteria) ensure rigorous research design in bicyclic compound studies?
- Methodological Answer : The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) guides hypothesis formulation. For example, novel enantioselective routes are prioritized for medicinal chemistry relevance, while feasibility is assessed via reagent availability and reaction scalability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
